4-Epianhydrochlortetracycline Hydrochloride
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Overview
Description
4-Epianhydrochlortetracycline (hydrochloride) is a derivative of tetracycline, a well-known antibiotic. This compound is notable for its ability to inhibit matrix metalloproteinase-9 (MMP-9) activity, which plays a role in collagen degradation . Unlike tetracycline, 4-Epianhydrochlortetracycline (hydrochloride) lacks antibiotic activity .
Mechanism of Action
Target of Action
4-Epianhydrochlortetracycline Hydrochloride primarily targets Matrix Metalloproteinase-9 (MMP-9) . MMP-9 is an enzyme that breaks down extracellular matrix proteins, playing a crucial role in cell proliferation, migration, differentiation, angiogenesis, apoptosis, and host defenses .
Mode of Action
The compound inhibits MMP-9 activity in a dose-dependent manner . It completely inhibits neutrophil-derived MMP-9 degradation of denatured collagen at a concentration of 500 μg/ml .
Biochemical Pathways
The inhibition of MMP-9 by this compound affects the degradation of extracellular matrix proteins. This can influence various biochemical pathways related to cell proliferation, migration, differentiation, angiogenesis, and apoptosis .
Pharmacokinetics
As a derivative of tetracycline , it might share similar pharmacokinetic properties, including absorption in the upper small intestine, distribution in body fluids and tissues, metabolism in the liver, and excretion via the kidneys and bile
Result of Action
This compound shows lethal effects and induces cell apoptosis of zebrafish embryos . It also inhibits Shewanella, E. coli, and P. aeruginosa with MIC values of 2, 1, and 64 mg/L, respectively .
Biochemical Analysis
Biochemical Properties
4-Epianhydrochlortetracycline Hydrochloride inhibits matrix metalloproteinase-9 (MMP-9) activity in a dose-dependent manner in an assay for collagen degradation . It also completely inhibits neutrophil-derived MMP-9 degradation of denatured collagen at a concentration of 500 μg/ml .
Cellular Effects
This compound shows lethal effects and induces cell apoptosis of zebrafish embryos . It inhibits Shewanella, E. coli, and P. aeruginosa with MIC values of 2, 1, and 64 mg/L, respectively .
Molecular Mechanism
This compound binds to the 30S ribosomal subunit of the bacterial cell, which prevents the binding of aminoacyl-tRNA to the ribosome and thus blocks the formation of peptide bonds . This results in the inhibition of protein synthesis and the death of the bacterial cell .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Preparation Methods
4-Epianhydrochlortetracycline (hydrochloride) can be synthesized through the degradation of tetracyclines. The synthetic route involves the conversion of tetracycline to its epianhydro form under specific reaction conditions . Industrial production methods typically involve high-performance liquid chromatography (HPLC) to ensure the purity and quality of the compound .
Chemical Reactions Analysis
4-Epianhydrochlortetracycline (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidative degradation products.
Reduction: Although less common, reduction reactions can alter the compound’s structure.
Substitution: This reaction can occur at various positions on the molecule, leading to different derivatives.
Common reagents used in these reactions include oxidizing agents like manganese dioxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
4-Epianhydrochlortetracycline (hydrochloride) has several scientific research applications:
Comparison with Similar Compounds
4-Epianhydrochlortetracycline (hydrochloride) is unique compared to other tetracycline derivatives due to its lack of antibiotic activity and its specific inhibition of MMP-9 . Similar compounds include:
Tetracycline: A broad-spectrum antibiotic with significant antibacterial activity.
Chlortetracycline: Another antibiotic with similar properties to tetracycline.
Anhydrotetracycline: A degradation product of tetracycline with reduced antibiotic activity.
These compounds share structural similarities but differ in their biological activities and specific applications .
Properties
IUPAC Name |
(4R,4aS,12aR)-7-chloro-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-6-methyl-3,12-dioxo-4a,5-dihydro-4H-tetracene-2-carboxamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O7.ClH/c1-7-8-6-9-16(25(2)3)18(28)15(21(24)31)20(30)22(9,32)19(29)13(8)17(27)14-11(26)5-4-10(23)12(7)14;/h4-5,9,16,26-27,30,32H,6H2,1-3H3,(H2,24,31);1H/t9-,16+,22-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISGAAFMBTIWTEU-PXAZKYFKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C(C=CC(=C14)Cl)O)O)O)O)C(=O)N)N(C)C.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C[C@H]3[C@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C(C=CC(=C14)Cl)O)O)O)O)C(=O)N)N(C)C.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22Cl2N2O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80716137 |
Source
|
Record name | 4-Epianhydrochlortetracycline Hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80716137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
497.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
158018-53-2 |
Source
|
Record name | 4-Epianhydrochlortetracycline Hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80716137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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